molecular formula C13H10N2O3 B567972 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile CAS No. 1254177-56-4

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile

Cat. No.: B567972
CAS No.: 1254177-56-4
M. Wt: 242.234
InChI Key: OKTUPENKVAYNNP-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile ( 1254177-56-4) is an organic compound with a molecular weight of 242.24 g/mol and the molecular formula C13H10N2O3 . This nitrile derivative features a propanenitrile core substituted with a 4-nitrophenyl group and a furan-2-yl (furfuryl) group . The structural motif of fused aromatic and heterocyclic systems suggests potential utility in various research applications, including use as a key synthetic intermediate or building block in the development of novel pharmaceutical compounds and functional materials. The compound's structure, confirmed by its InChI key OKTUPENKVAYNNP-UHFFFAOYSA-N and SMILES [O-] N+ c1ccc(cc1)C(Cc1ccco1)C#N, provides multiple sites for chemical modification, making it a versatile precursor for further chemical exploration . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-(furan-2-yl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-7,11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTUPENKVAYNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678548
Record name 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-56-4
Record name 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

  • Furan-propanenitrile moiety : Derived from furan-containing precursors.

  • 4-Nitrophenyl group : Introduced via electrophilic aromatic substitution or coupling reactions.

A plausible retrosynthetic pathway involves constructing the propanenitrile bridge between the furan and nitrophenyl groups through condensation or cross-coupling reactions.

Stepwise Synthesis Approaches

Formation of the Propanenitrile Backbone

The propanenitrile segment is typically synthesized via Knoevenagel condensation or Henry reactions :

Knoevenagel Condensation
A furan-2-carbaldehyde reacts with a nitrophenyl acetonitrile derivative in the presence of a base (e.g., piperidine):

Furan-2-carbaldehyde+4-Nitrophenylacetonitrilebase3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile\text{Furan-2-carbaldehyde} + \text{4-Nitrophenylacetonitrile} \xrightarrow{\text{base}} \text{this compound}

Reaction ParameterCondition
CatalystPiperidine (10 mol%)
SolventEthanol
Temperature80°C
Yield60–70%

Henry Reaction
Nitroalkanes react with carbonyl compounds under basic conditions to form β-nitro alcohols, which are subsequently dehydrated to nitriles:

4-Nitrobenzaldehyde+Furan-2-acetonitrileNH4OAcIntermediateH+Target Compound\text{4-Nitrobenzaldehyde} + \text{Furan-2-acetonitrile} \xrightarrow{\text{NH}_4\text{OAc}} \text{Intermediate} \xrightarrow{\text{H}^+} \text{Target Compound}

Introducing the Nitrophenyl Group

Electrophilic nitration of pre-assembled phenyl-propanenitrile derivatives is a common method:

Nitration of Phenylpropanenitrile
A phenylpropanenitrile precursor undergoes nitration using a mixture of nitric acid and sulfuric acid:

2-(4-Phenyl)propanenitrileH2SO4HNO32-(4-Nitrophenyl)propanenitrile\text{2-(4-Phenyl)propanenitrile} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{2-(4-Nitrophenyl)propanenitrile}

ParameterCondition
Nitrating AgentHNO₃ (1.5 equiv)
Acid CatalystH₂SO₄ (3 equiv)
Temperature0–5°C
Yield75–85%

Palladium-Catalyzed Cross-Coupling

Modern methods employ Suzuki-Miyaura coupling to link furan and nitrophenyl groups via a propanenitrile spacer:

Furan-2-boronic acid+4-Nitrophenylpropanenitrile bromidePd(PPh₃)₄Target Compound\text{Furan-2-boronic acid} + \text{4-Nitrophenylpropanenitrile bromide} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}

ParameterCondition
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
SolventDME/H₂O
Yield50–60%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors optimize exothermic nitration and coupling steps:

StageReactor TypeResidence TimeYield
NitrationTubular15 min80%
CondensationMicrochannel30 min70%

Solvent and Catalyst Recycling

Industrial protocols prioritize sustainability:

  • Solvent Recovery : Ethanol and DME are distilled and reused.

  • Catalyst Immobilization : Pd nanoparticles on silica gel reduce metal leaching.

Challenges and Optimization

Side Reactions

  • Oxidation of Furan : Minimized by inert atmospheres (N₂/Ar).

  • Over-Nitration : Controlled via stoichiometric HNO₃ and low temperatures.

Yield Improvement Strategies

  • Microwave Assistance : Reduces reaction time by 40% (e.g., 30 min vs. 2 h).

  • Phase-Transfer Catalysis : Enhances interfacial reactions in biphasic systems.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Furan protons (δ 6.3–7.4 ppm), nitrophenyl protons (δ 8.1–8.3 ppm).

    • ¹³C NMR : Nitrile carbon (δ 118 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 242.23 [M]⁺.

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-driven reactions using TiO₂ catalysts achieve 65% yield at ambient temperatures.

Biocatalytic Routes

Engineered nitrilases convert nitriles to target compounds with 90% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, carboxylic acids, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, or water can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanones, furandiones.

    Reduction: Amino derivatives.

    Substitution: Amides, carboxylic acids, esters.

Scientific Research Applications

Chemistry

  • Synthesis Intermediate :
    • Used as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
  • Material Science :
    • Investigated for applications in the development of advanced materials such as polymers and coatings due to its unique electronic properties.

Biology

  • Antimicrobial Activity :
    • In vitro studies have shown that 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against strains like Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibitory effects.
    Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
    Staphylococcus aureus1532
    Escherichia coli1264
  • Anticancer Potential :
    • Research indicates cytotoxic effects on various cancer cell lines, suggesting potential use as an anticancer agent. The compound may induce apoptosis through mechanisms involving cell cycle arrest.
    Cell LineGI50 (µM)Activity
    MCF-7 (Breast)15.5Moderate Inhibition
    A549 (Lung)12.3Significant Inhibition
    HCT116 (Colon)10.1High Inhibition

Medicine

  • Pharmaceutical Development :
    • Explored as a lead compound for developing new pharmaceuticals targeting various diseases, particularly due to its bioactive properties.
  • Drug Delivery Systems :
    • The compound has potential applications in drug delivery systems where its ability to form reactive intermediates can be utilized for targeted delivery mechanisms.

Industry Applications

  • Dyes and Pigments :
    • Utilized in the production of dyes and pigments due to its vibrant color properties and stability.
  • Specialty Chemicals :
    • Employed in manufacturing specialty chemicals that require specific electronic or structural properties for enhanced performance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against various bacterial strains using the cup plate method. Results indicated that modifications to the furan ring significantly enhanced antimicrobial activity, particularly against Pseudomonas aeruginosa.

Case Study 2: Anticancer Activity

In a series of experiments involving cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest in treated cells. This study highlighted its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in various biochemical reactions.

Comparison with Similar Compounds

The compound belongs to a family of propanenitrile derivatives with varying aryl and heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, and properties.

Structural and Substituent Comparisons
Compound Name Substituents (Position 2 and 3) Key Structural Features Evidence ID
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile 4-Nitrophenyl (C2), Furan-2-yl (C3) Electron-withdrawing nitro and electron-rich furan
3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile 4-Nitrophenyl (C2), 4-Chlorophenyl (C3) Chloro (electron-withdrawing) replaces furan
2-(4-Aminophenyl)-3-(1H-pyrrol-2-yl)propanenitrile 4-Aminophenyl (C2), Pyrrol-2-yl (C3) Amino (electron-donating) and pyrrole ring
2-(3-Fluorophenyl)-3-(4-methoxyphenyl)propanenitrile 3-Fluorophenyl (C2), 4-Methoxyphenyl (C3) Fluoro (electron-withdrawing) and methoxy (electron-donating)
3-(2-(4-Nitrophenyl)-6-oxopyrimidin-1(6H)-yl)propanenitrile 4-Nitrophenyl (C2), Pyrimidinone (C3) Pyrimidinone ring introduces hydrogen-bonding capacity

Key Observations :

  • Electronic Effects: The nitro group in the target compound enhances polarity and electrophilicity compared to amino (electron-donating) or chloro (moderately electron-withdrawing) substituents in analogs .
Physical and Chemical Properties
Compound Physical State Melting Point (°C) Solubility Trends Evidence ID
This compound Likely solid Not reported Moderate in polar solvents
3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile Solid Not reported Low in nonpolar solvents
3-(2-(4-Nitrophenyl)-6-oxopyrimidin-1(6H)-yl)propanenitrile White solid 191–193 High crystallinity
2-(4-Aminophenyl)-3-(1H-pyrrol-2-yl)propanenitrile Dark brown oil Not applicable High in organic solvents

Key Observations :

  • Nitro-containing compounds (e.g., ) tend to exhibit higher melting points due to strong intermolecular dipole interactions.
  • Oily analogs (e.g., compound 8 ) lack crystalline order, likely due to flexible substituents like pyrrole.

Biological Activity

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the furan ring and nitrophenyl group, suggest various mechanisms of action that can be explored for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{2}

This compound features:

  • A furan ring , which is known for its reactivity and ability to participate in various biochemical processes.
  • A nitrophenyl moiety , which may enhance the compound's lipophilicity and bioavailability, potentially leading to increased biological activity.

The biological activity of this compound is believed to involve the following mechanisms:

  • Bioreduction of the Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Interaction with Enzymes and Receptors : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation or microbial resistance pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes its growth inhibition (GI) percentages across different cancer types:

Cancer Cell Line GI (%)
Lung Carcinoma (HOP-92)52.11
Colon Carcinoma (COLO 205)66.02
Renal Carcinoma (RXF 393)84.17
Breast Carcinoma (MDA-MB-468)69.53

These results indicate a broad-spectrum efficacy, particularly notable against renal carcinoma, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity. This includes effectiveness against various bacterial strains, although specific data on its minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. For instance:

  • A study on related furan derivatives indicated that modifications in substituents significantly alter their cytotoxic effects against cancer cell lines, suggesting a structure–activity relationship (SAR) that could be exploited for drug design .
  • Molecular docking studies have shown that compounds with similar structures can effectively bind to target proteins involved in cancer progression, further supporting the potential therapeutic applications of furan-containing compounds .

Q & A

Q. What are the standard synthetic routes for 3-(furan-2-yl)-2-(4-nitrophenyl)propanenitrile?

The synthesis of nitrophenyl-propanenitrile derivatives often involves palladium-catalyzed C–H functionalization or substitution reactions. For example, a related compound, 3-(4-chlorophenyl)-2-(4-nitrophenyl)propanenitrile, is synthesized via substitution reactions targeting the nitrophenyl group . A palladium-catalyzed method was used to prepare 3-(2-(4-nitrophenyl)-6-oxopyrimidin-1(6H)-yl)propanenitrile, yielding 49% after purification by flash chromatography . Key steps include optimizing stoichiometry, solvent selection (e.g., dichloromethane), and temperature control to minimize side reactions.

Q. How is the structural identity of this compound confirmed?

X-ray crystallography is the gold standard for structural confirmation. For instance, crystal structures of analogous nitrophenyl-propanenitriles were resolved using single-crystal X-ray diffraction, revealing bond angles, dihedral angles, and intermolecular interactions critical for reactivity . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions (e.g., furan vs. nitrophenyl).
  • Mass spectrometry : For molecular weight confirmation.
  • IR spectroscopy : To identify functional groups (e.g., nitrile stretch at ~2240 cm⁻¹) .

Q. What are the primary applications of this compound in chemical research?

Nitrophenyl-propanenitriles are often intermediates in synthesizing bioactive molecules. For example, 3-(2-(4-nitrophenyl)-6-oxopyrimidin-1(6H)-yl)propanenitrile is a precursor for heterocyclic compounds with potential pharmacological activity . The nitrophenyl group enhances electrophilicity, enabling nucleophilic aromatic substitutions, while the nitrile moiety allows further functionalization (e.g., hydrolysis to carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies in yields (e.g., 49% in palladium-catalyzed synthesis vs. lower yields in other methods) often stem from:

  • Catalyst loading : Higher Pd concentrations may improve efficiency but increase costs.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) can slow reaction kinetics.
  • Purification challenges : Flash chromatography vs. recrystallization impacts recovery .
    A systematic study varying these parameters, guided by Design of Experiments (DoE), is recommended to identify optimal conditions.

Q. What advanced techniques are used to analyze electronic properties and reactivity?

  • Charge density analysis : Experimental charge density studies (via X-ray diffraction) reveal electron distribution in the nitrophenyl and furan rings, explaining regioselectivity in reactions .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Kinetic studies : Monitor reaction intermediates using in situ IR or HPLC to elucidate mechanisms .

Q. How can biological activity be evaluated for this compound?

  • Cytotoxicity assays : Use Mosmann’s MTT assay () to test against cancer cell lines.
  • Enzyme inhibition : Screen for activity against β-tubulin polymerization, as seen in structurally similar propanenitriles .
  • Antimicrobial testing : Employ microbroth dilution assays to determine MIC values against bacterial/fungal strains .
    Note: Biological activity is highly structure-dependent; subtle changes (e.g., chloro vs. nitro substituents) may drastically alter efficacy .

Methodological Considerations

Q. How to address solubility issues in spectroscopic characterization?

The compound’s low aqueous solubility (common in nitrophenyl derivatives) can be mitigated by:

  • Solvent selection : Use DMSO-d₆ or CDCl₃ for NMR.
  • Derivatization : Temporarily convert the nitrile to a more soluble amide for analysis .

Q. What strategies improve catalytic efficiency in C–H functionalization?

  • Ligand design : Bulky ligands (e.g., phosphines) enhance steric control.
  • Directing groups : Install transient directing groups to orient the catalyst near the reaction site .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield .

Data Contradictions and Validation

Q. How to validate conflicting reports on biological activity?

  • Reproducibility studies : Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • SAR analysis : Compare activity across analogs (e.g., 4-nitrophenyl vs. 3-nitrophenyl derivatives) to identify critical substituents .
  • Meta-analysis : Cross-reference PubChem and crystallographic databases to identify outliers .

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